3-Benzyl-1-ethylpiperazine
Overview
Description
3-Benzyl-1-ethylpiperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-1-ethylpiperazine are the GABA receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound: acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Biochemical Pathways
The exact biochemical pathways affected by This compound Therefore, the compound’s action on GABA receptors can affect various biochemical pathways related to neuronal excitability and neurotransmission .
Pharmacokinetics
The pharmacokinetics of This compound Pharmacokinetics refers to how the body affects a specific drug after administration through the mechanisms of absorption, distribution, metabolism, and excretion . The compound’s ADME properties and their impact on bioavailability would need to be studied further for a comprehensive understanding .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the modulation of GABAergic neurotransmission . By acting as a GABA receptor agonist, it can influence neuronal excitability, potentially leading to effects such as muscle relaxation or sedation .
Biochemical Analysis
Biochemical Properties
3-Benzyl-1-ethylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from mitochondria . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound . Long-term exposure to this compound has been shown to affect cellular functions such as proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function . The localization of this compound to specific subcellular sites can determine its biological effects and therapeutic potential .
Properties
IUPAC Name |
3-benzyl-1-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15-9-8-14-13(11-15)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSVPIQWTUXDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.